An In-depth Technical Guide to 2-Phenylbenzothiazole
An In-depth Technical Guide to 2-Phenylbenzothiazole
CAS Number: 883-93-2
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Phenylbenzothiazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties of 2-Phenylbenzothiazole
2-Phenylbenzothiazole is a stable, aromatic compound. Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a phenyl group attached at the 2-position of the thiazole.
Physicochemical and Pharmacokinetic Data
The key physicochemical and pharmacokinetic properties of 2-Phenylbenzothiazole are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value |
| CAS Number | 883-93-2 |
| Molecular Formula | C₁₃H₉NS |
| Molecular Weight | 211.28 g/mol |
| Appearance | White to light yellow or light orange powder/crystal[1] |
| Melting Point | 111-113 °C[2] |
| Boiling Point | 371 °C[2] |
| Solubility | Water: Insoluble[2][3]Ethanol: 15.66 g/LMethanol: 8.22 g/LIsopropanol: 9.01 g/LAcetonitrile: Slightly soluble[2]DMSO: Slightly soluble[2] |
| LogP (Octanol-Water) | 4.3 |
| Vapor Pressure | 5.84 x 10⁻⁵ mmHg at 25°C[4] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Phenylbenzothiazole and the evaluation of its biological activity are essential for reproducible research. The following sections provide step-by-step protocols for a common synthesis method and a standard in vitro assay.
Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol (B119425) and Benzaldehyde (B42025)
This protocol describes a common and efficient method for the synthesis of 2-Phenylbenzothiazole via the condensation and subsequent oxidation of 2-aminothiophenol and benzaldehyde.[1][5][6][7]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Slowly add a mixture of hydrogen peroxide (6 equivalents) and hydrochloric acid (3 equivalents) to the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 45-60 minutes.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Phenylbenzothiazole.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted for screening the anticancer effects of 2-Phenylbenzothiazole on a cancer cell line.[4][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
2-Phenylbenzothiazole stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-Phenylbenzothiazole stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[4]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration of 2-Phenylbenzothiazole relative to the untreated control cells.
Biological Activity and Signaling Pathways
2-Phenylbenzothiazole and its derivatives have garnered significant attention for their potent anticancer properties. The primary mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Tyrosine Kinase Signaling
2-Phenylbenzothiazole has been identified as an inhibitor of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor progression.
EGFR Signaling Pathway: EGFR activation triggers two major downstream signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[12][13][14][15] Both pathways converge on the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, 2-Phenylbenzothiazole can block these downstream signals, leading to cell cycle arrest and apoptosis.
Caption: EGFR Signaling Pathway Inhibition by 2-Phenylbenzothiazole.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17][18] Upon activation by its ligand VEGF, VEGFR-2 initiates downstream signaling through pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][19] These pathways promote the proliferation, migration, and survival of endothelial cells. Inhibition of VEGFR-2 by 2-Phenylbenzothiazole can disrupt these processes, thereby inhibiting tumor angiogenesis.
Caption: VEGFR-2 Signaling Pathway Inhibition by 2-Phenylbenzothiazole.
Induction of Apoptosis
In addition to inhibiting pro-proliferative signaling, 2-Phenylbenzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[20][21][22] The primary mechanism is through the intrinsic or mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[20][21]
Experimental Workflow
The development and evaluation of 2-Phenylbenzothiazole as a potential therapeutic agent follows a logical workflow from chemical synthesis to biological characterization.
Caption: General Experimental Workflow for 2-Phenylbenzothiazole.
This guide provides a foundational understanding of 2-Phenylbenzothiazole, from its basic properties to its complex biological activities. The detailed protocols and pathway diagrams serve as a valuable resource for researchers working with this promising class of compounds.
References
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- 20. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
